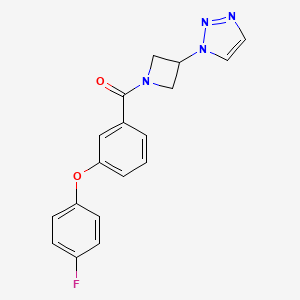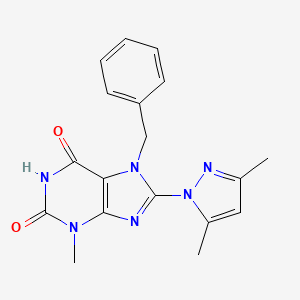
7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor VIII and has been studied extensively for its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in many cellular processes.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates several cellular processes by phosphorylating its substrates. Inhibition of GSK-3 by 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione results in the activation of several signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione has been found to have several biochemical and physiological effects. The compound has been shown to inhibit GSK-3 in vitro and in vivo, resulting in the activation of several signaling pathways. Inhibition of GSK-3 has also been linked to the regulation of glucose metabolism, insulin sensitivity, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione in lab experiments include its ability to selectively inhibit GSK-3 and its potential therapeutic applications. The limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione. One direction is to investigate the potential therapeutic applications of this compound in the treatment of Alzheimer's disease, diabetes, and cancer. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps. The first step is the reaction of 2,6-dioxopurine with benzylamine to form 7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione. The second step involves the reaction of the intermediate product with 3,5-dimethylpyrazole-1-carboxylic acid to form 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione.
Aplicaciones Científicas De Investigación
7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential therapeutic applications. The compound has been found to inhibit GSK-3, an enzyme that is involved in several cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been linked to the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer.
Propiedades
IUPAC Name |
7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-11-9-12(2)24(21-11)17-19-15-14(16(25)20-18(26)22(15)3)23(17)10-13-7-5-4-6-8-13/h4-9H,10H2,1-3H3,(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSXMADFDRGGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B2805351.png)
![Ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2805354.png)
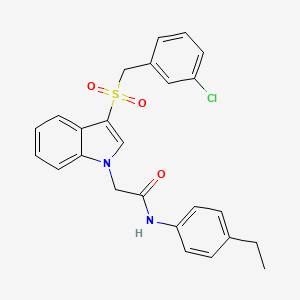

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2805357.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2805358.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2805360.png)

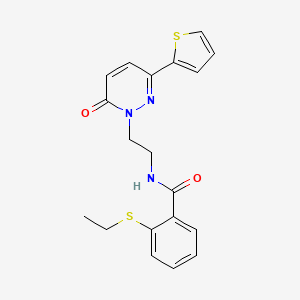
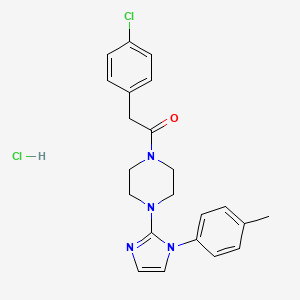
![3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2805369.png)
![[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate](/img/structure/B2805371.png)

